Cas no 886769-45-5 (Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate)

Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1260608-61-4
- AB46686
- (R)-2-(2,3-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 2-(2,3-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886769-45-5
- AB46682
- AB46689
- (S)-2-(2,3-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- EN300-1879272
- tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
- Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
-
- Inchi: 1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-11-13(19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3
- InChI Key: MDYSNLCINXRXEJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1C=CC=C(C=1OC)OC)=O
Computed Properties
- Exact Mass: 322.189
- Monoisotopic Mass: 322.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60A^2
- XLogP3: 1.9
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879272-5.0g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1879272-0.25g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 0.25g |
$1170.0 | 2023-06-01 | ||
Enamine | EN300-1879272-0.5g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 0.5g |
$1221.0 | 2023-06-01 | ||
Enamine | EN300-1879272-10.0g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1879272-2.5g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 2.5g |
$2492.0 | 2023-06-01 | ||
Enamine | EN300-1879272-1.0g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1879272-0.1g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 0.1g |
$1119.0 | 2023-06-01 | ||
Enamine | EN300-1879272-0.05g |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
886769-45-5 | 0.05g |
$1068.0 | 2023-06-01 |
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
Introduction to Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate (CAS No. 886769-45-5)
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate, a compound with the CAS number 886769-45-5, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate, particularly its tert-butyl and 2,3-dimethoxyphenyl substituents, contribute to its unique chemical properties and biological interactions.
The piperazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, which makes it a versatile scaffold for drug design. In Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate, the presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. This characteristic is particularly important for drugs that need to reach specific targets within the body. Additionally, the 2,3-dimethoxyphenyl moiety introduces hydroxyl groups at strategic positions, which can influence both the electronic properties and solubility of the compound.
In recent years, there has been a growing interest in developing novel piperazine derivatives for various therapeutic purposes. The compound Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate has been studied for its potential role in central nervous system (CNS) disorders due to its ability to modulate neurotransmitter systems. Specifically, its structure suggests that it may interact with serotonin and dopamine receptors, which are key targets in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
One of the most compelling aspects of Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is its synthetic accessibility. The combination of readily available starting materials and well-established synthetic routes makes it feasible to produce this compound on a laboratory scale. This accessibility is crucial for researchers who are conducting preliminary studies to evaluate its biological activity. Furthermore, the compound's stability under various storage conditions enhances its practicality for both research and potential commercial applications.
The pharmacological profile of Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate has been explored in several preclinical studies. These studies have demonstrated that the compound exhibits promising effects on certain neurological pathways. For instance, it has shown potential in reducing inflammation and oxidative stress in brain tissue, which are mechanisms implicated in various neurological disorders. Additionally, its interaction with specific enzymes and receptors may contribute to its ability to modulate pain perception and motor function.
The chemical synthesis of Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the 2,3-dimethoxybenzamide intermediate, which is then subjected to nucleophilic substitution reactions with piperazine derivatives. The introduction of the tert-butyl group at the carboxylic acid position is achieved through esterification or other suitable coupling reactions. Each step in the synthesis must be rigorously controlled to minimize side reactions and impurities.
In terms of analytical characterization, Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can be efficiently analyzed using standard spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, high-performance liquid chromatography (HPLC) can be employed for quantitative analysis and impurity profiling.
The potential applications of Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate extend beyond CNS disorders. Preliminary data suggest that it may have utility in treating inflammatory conditions by inhibiting key pro-inflammatory pathways. Moreover, its structural similarity to other known bioactive molecules makes it a valuable scaffold for designing new drugs with enhanced therapeutic profiles.
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